Stereochemistry and cIAP1 BIR3 Binding Competence
cIAP1 Ligand-Linker Conjugates 2 Hydrochloride bears the (2R,3S,2S) absolute configuration at its three chiral centers . Published SAR on the bestatin/MeBS chemotype demonstrates that the (2S,3R) diastereomer—exemplified by methyl bestatin (MeBS) and the cIAP1 ligand module of SNIPER-4—is the high-affinity stereoisomer that engages the cIAP1 BIR3 domain and activates auto-ubiquitylation, whereas inversion to the (2R,3S) configuration markedly attenuates activity [1]. Conjugates 2 therefore serves either as a stereochemical negative-control building block or as a research tool to probe stereospecific cIAP1 engagement in cellular degradation assays [2].
| Evidence Dimension | Stereochemical configuration of IAP ligand core |
|---|---|
| Target Compound Data | (2R,3S,2S) configuration; Fmoc-protected bestatin core |
| Comparator Or Baseline | Active diastereomer (2S,3R) used in SNIPER-4 / MeBS: high-affinity cIAP1 BIR3 binder; induces cIAP1 auto-ubiquitylation at sub-μM concentrations [1] |
| Quantified Difference | Qualitative assignment; active (2S,3R) is predominant in published SNIPERs with demonstrated sub-μM degradation DC50 values, whereas (2R,3S) is absent or employed as inactive control in peer-reviewed degradation SAR |
| Conditions | In vitro cIAP1 BIR3 binding assay (FP/TR-FRET); cellular CRABP-II degradation (HT1080 and IMR-32 cells) [1] |
Why This Matters
Procurement of the correct stereoisomer is critical: acquiring the (2R,3S) form when (2S,3R) activity is intended will result in a failed or misleading conjugation campaign, making stereochemical identity a decisive selection criterion.
- [1] Okuhira K, Ohoka N, Sai K, et al. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein. FEBS Lett. 2011;585(8):1147-1152. View Source
- [2] Ohoka N, Shibata N, Hattori T, Naito M. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. J Biol Chem. 2018;293(18):6776-6790. View Source
